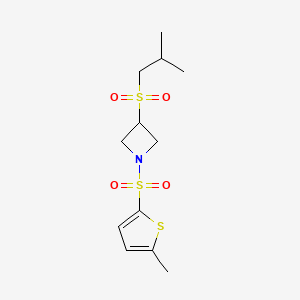![molecular formula C19H20ClN3O3 B2597130 4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380084-80-8](/img/structure/B2597130.png)
4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is a synthetic compound that belongs to the class of piperazine derivatives. It is a highly potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the selective antagonism of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, the compound may help to reduce the reinforcing effects of drugs of abuse, as well as alleviate symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
The compound has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, the compound may help to reduce the reinforcing effects of drugs of abuse, as well as alleviate symptoms of schizophrenia and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one is its high selectivity and potency for the dopamine D3 receptor. This makes it an ideal tool for studying the role of this receptor in the regulation of reward and motivation pathways in the brain. However, one limitation of the compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one. One area of interest is the development of novel therapeutic agents based on the structure of the compound for the treatment of addiction, schizophrenia, and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of the compound, as well as its potential off-target effects and toxicity. Finally, the development of new synthetic methods for the compound may help to improve its yield and purity, facilitating further research and drug development efforts.
Synthesis Methods
The synthesis of 4-[3-(3-Chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one involves several steps, including the reaction of 3-chloropropiophenone with 2-methoxypyridine-4-carboxaldehyde to form the corresponding chalcone intermediate. The chalcone is then reacted with piperazine in the presence of a catalytic amount of acetic acid to yield the final product.
Scientific Research Applications
The compound has been extensively studied for its potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in the regulation of reward and motivation pathways in the brain.
properties
IUPAC Name |
4-[3-(3-chlorophenyl)propanoyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-12-16(7-8-21-17)23-10-9-22(13-19(23)25)18(24)6-5-14-3-2-4-15(20)11-14/h2-4,7-8,11-12H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBXCVUTBHJLRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-((2E)but-2-enyl)-3,4,9-trimethyl-1-(2-piperidylethyl)-5,7,9-trihydro-4H-1,2, 4-triazino[4,3-h]purine-6,8-dione](/img/structure/B2597048.png)

![N-(2,3-dimethylphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2597055.png)
![1-(4-fluorophenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2597056.png)
![4-Chloro-2-[(2-hydroxypropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2597058.png)
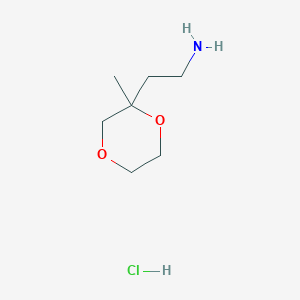

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)

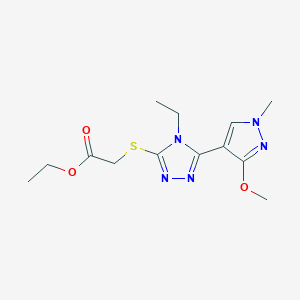
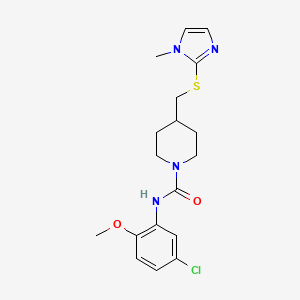
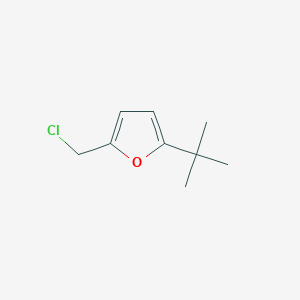
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2597068.png)
